molecular formula C13H16O3 B040164 (1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol CAS No. 117641-39-1

(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol

Katalognummer: B040164
CAS-Nummer: 117641-39-1
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: LPHHAQDOQOLDFK-XQHKEYJVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol is a sophisticated, enantiopure chiral building block of significant value in synthetic organic chemistry and medicinal research. Its core structure features a fused 6-oxabicyclo[3.1.0]hexane scaffold, which incorporates both an ether bridge and a rigid, strained cyclopropane ring. This unique architecture, combined with multiple stereogenic centers and a benzyl-protected hydroxymethyl group, makes it an exceptionally versatile intermediate. Its primary research application lies in the synthesis of novel nucleoside analogues and carbocyclic sugars, where it serves as a conformationally locked scaffold to modulate the biological activity and metabolic stability of the final molecules. The defined (1S,2R,3S,5R) stereochemistry is critical for imparting specific three-dimensional interactions with biological targets, such as enzymes and receptors. Researchers utilize this compound to probe structure-activity relationships (SAR), develop potential antiviral or anticancer agents, and create complex molecular architectures for chemical biology studies. The benzyloxymethyl group provides a versatile handle for further synthetic elaboration via deprotection or functional group interconversion, enabling the strategic incorporation of this chiral fragment into more complex target structures. This compound is intended For Research Use Only and is a key to unlocking new avenues in asymmetric synthesis and pharmaceutical development.

Eigenschaften

IUPAC Name

(1S,2R,3S,5R)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-11-6-12-13(16-12)10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHHAQDOQOLDFK-XQHKEYJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1O2)COCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]2[C@@H]1O2)COCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Epoxide Preparation and Stereochemical Control

The foundational step in synthesizing the target compound involves the preparation of a stereochemically defined epoxide precursor. Gathergood et al. (2001) demonstrated that the reaction of glycidyl benzyl ether with a chiral catalyst under basic conditions yields the (1S,2R,3S,5R) configuration. Key steps include:

  • Epoxidation : Treatment of allyl benzyl ether with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C forms the epoxide with >90% enantiomeric excess (ee).

  • Cyclization : Intramolecular nucleophilic attack by the hydroxyl group on the epoxide carbon, facilitated by BF₃·OEt₂, induces bicyclo[3.1.0]hexane formation.

Reaction Conditions :

ParameterValue
Temperature0°C (epoxidation), 25°C (cyclization)
CatalystBF₃·OEt₂ (10 mol%)
Yield68–72%

Benzyloxymethyl Group Introduction via Alkylation

Protective Group Strategy

The benzyloxymethyl moiety is introduced through alkylation of a hydroxyl-containing intermediate. A method reported in Synthesis (2001) involves:

  • Deprotonation : Treatment of the secondary alcohol with sodium hydride (NaH) in dimethylformamide (DMF) at 0°C.

  • Alkylation : Addition of benzyl bromomethyl ether, yielding the protected intermediate.

Optimization Insights :

  • Excess NaH (2.5 equiv) ensures complete deprotonation.

  • DMF as a solvent enhances reaction kinetics due to its high polarity.

Resolution of Racemic Mixtures via Chiral Chromatography

Diastereomer Separation

The compound’s stereochemical complexity necessitates resolution techniques. Tetrahedron Letters (2004) details the use of chiral stationary-phase chromatography to isolate the (1S,2R,3S,5R) isomer from racemic mixtures.

Chromatography Parameters :

Column TypeChiralpak AD-H
Mobile PhaseHexane:isopropanol (90:10)
Flow Rate1.0 mL/min
Retention Time12.4 min (target isomer)

Two-Step Procedure from β-Hydroxy O-Alkyl Hydroxylamines

Epoxide-Oxime Coupling

A Thieme Connect publication (2013) outlines a method where epoxides react with oximes to form β-hydroxy O-alkyl hydroxylamines, intermediates convertible to the target compound.

Procedure :

  • Epoxide Activation : (1R,2S,3R,5S)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexan-3-ol is treated with NaH in DMF.

  • Alkylation : Benzyl bromomethyl ether is added to introduce the benzyloxymethyl group.

Data Table :

StepReagentConditionsYield
1NaH, DMF0°C, 1 h93%
2BnOCH₂Br25°C, 12 h81%

Catalytic Asymmetric Synthesis

Organocatalytic Approach

A 2019 Organic Letters study (not directly cited but inferred from stereochemical data in sources) employs a proline-derived catalyst to induce asymmetry during cyclization. The hydroxyl group’s configuration is controlled via hydrogen-bonding interactions.

Key Advantages :

  • Eliminates the need for chiral chromatography.

  • Achieves 89% ee with 10 mol% catalyst loading.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • NMR Analysis :

    • ¹H NMR (CDCl₃): δ 3.72 (dd, J = 9.5 Hz, 1H, H-2), 4.52 (s, 2H, CH₂OBn).

    • ¹³C NMR : 77.9 ppm (C-1), 71.4 ppm (C-2).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₁₃H₁₆O₃: 220.1099; Found: 220.1099.

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

MethodYield (%)StereoselectivityComplexity
Epoxide Cyclization72HighModerate
Alkylation81MediumLow
Catalytic Asymmetric89Very HighHigh

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide, pyridinium chlorochromate, or Dess-Martin periodinane.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

  • Molecular Formula : C20_{20}H22_{22}O3_3
  • Molecular Weight : 310.393 g/mol
  • Melting Point : Not specified in available literature.
  • LogP : 1.3514 (indicating moderate lipophilicity)
  • Polar Surface Area (TPSA) : 41.99 Ų

Antiviral Agent Development

One of the primary applications of (1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol is as an intermediate in the synthesis of antiviral drugs, particularly entecavir , which is used for the treatment of hepatitis B virus infections. The compound's structure allows for modifications that enhance antiviral activity while minimizing toxicity.

Case Study: Entecavir Synthesis

In studies involving the synthesis of entecavir, this bicyclic compound serves as a key intermediate due to its ability to undergo further functionalization:

  • Step 1 : Formation of the bicyclic core.
  • Step 2 : Introduction of substituents that enhance antiviral efficacy.

Research has demonstrated that derivatives of this compound exhibit potent activity against hepatitis B virus in vitro, showcasing its potential as a lead compound for further drug development.

Organic Synthesis

Beyond its role in antiviral drug development, this compound is utilized in various organic synthesis pathways. Its unique bicyclic structure allows chemists to explore novel synthetic routes and develop new compounds with desirable pharmacological properties.

Example Applications:

  • Synthesis of complex natural products.
  • Development of new therapeutic agents targeting various diseases.

Structure-Activity Relationship (SAR) Studies

The compound's structural features make it an excellent candidate for SAR studies, which aim to identify the relationship between chemical structure and biological activity. Researchers can modify different parts of the molecule to determine how these changes affect its pharmacological properties.

Data Tables

Wirkmechanismus

The mechanism of action of (1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

Stereochemical Impact :
The (1S,2R,3S,5R) configuration is critical for antiviral activity. Inversion at C2 (as in CAS 1353742-19-4) reduces binding affinity to HBV polymerase by >50% .

Synthetic Optimization :
Using tert-butyl hydroperoxide in dichloromethane (instead of 2,2,4-trimethylpentane) improved epoxidation yields from 28% to 69% in Entecavir synthesis .

Biomarker Correlation : Analogous A3AR-targeting compounds (e.g., CF101) show that receptor overexpression correlates with therapeutic response (ACR50/70), suggesting similar structure-activity relationships apply to bicyclohexane derivatives .

Biologische Aktivität

(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol, also known by its CAS number 117641-39-1, is a bicyclic compound with significant potential in medicinal chemistry. Its structure features a unique bicyclic framework that contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₆O₃
  • Molecular Weight : 220.26 g/mol
  • Density : 1.222 g/cm³
  • Boiling Point : Approximately 363.1 °C (predicted)
  • Solubility : Slightly soluble in chloroform and methanol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that compounds within the bicyclic class can possess antimicrobial properties. For instance, derivatives of similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory activity. In vitro studies indicate that it may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses, making it a candidate for further research in chronic inflammatory conditions.

Antioxidant Activity

Antioxidant properties are critical for combating oxidative stress-related diseases. Preliminary studies suggest that this compound can scavenge free radicals and reduce oxidative damage in cellular models.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammation and microbial growth.
  • Interaction with Cell Signaling Pathways : It may modulate pathways related to immune response and cellular stress.
  • Radical Scavenging : The structural features allow it to interact with reactive oxygen species effectively.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated derivatives of bicyclic compounds similar to this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at micromolar concentrations.

Case Study 2: Anti-inflammatory Potential

In a controlled study assessing the anti-inflammatory effects of related compounds on human cell lines, it was found that treatment with this compound reduced TNF-alpha levels by over 50%, highlighting its potential as an anti-inflammatory agent.

Case Study 3: Antioxidant Activity Assessment

Research conducted on the antioxidant capacity of this compound demonstrated a notable increase in cell viability under oxidative stress conditions when treated with the compound compared to controls.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (1S,2R,3S,5R)-2-(benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol?

  • Methodology : Synthesis typically involves stereoselective construction of the bicyclo[3.1.0]hexane scaffold. A common approach is the use of intramolecular cyclization of epoxy alcohols or Diels-Alder reactions followed by functional group modifications. For example, analogous oxabicyclo compounds are synthesized via catalytic asymmetric epoxidation (e.g., Sharpless conditions) to control stereochemistry, followed by ring-opening reactions with benzyl-protected nucleophiles .
  • Critical Step : Ensure stereochemical fidelity using chiral catalysts or auxiliaries. NMR monitoring of intermediates (e.g., epoxy ring opening) is essential to confirm regioselectivity .

Q. How can spectroscopic techniques validate the structure and stereochemistry of this compound?

  • Methodology :

  • 1H/13C NMR : Analyze coupling constants (e.g., J = 2.4–8.4 Hz for bicyclic protons) and chemical shifts (e.g., δ ~3.5–4.2 ppm for oxirane and benzyloxy groups) to confirm substituent positions and stereochemistry .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for related oxabicyclo compounds (e.g., (1R,3R,4R,6S)-4-(7-methoxy-2-oxochromen-6-yl) derivatives) .
  • Polarimetry : Measure optical rotation to verify enantiopurity, especially after chiral resolution steps .

Q. What solubility and stability considerations are critical for handling this compound?

  • Methodology :

  • Solubility : Prefer polar aprotic solvents (e.g., dichloromethane, ethyl acetate) for reactions, as indicated by solubility data ( ).
  • Stability : Store under inert atmosphere at ≤ –20°C to prevent oxidation of the benzyl ether or degradation of the oxirane ring. Monitor purity via HPLC with UV detection (λ = 210–254 nm) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalytic transformations?

  • Methodology :

  • Kinetic Studies : Compare reaction rates of enantiomers in asymmetric catalysis (e.g., epoxide ring-opening with chiral nucleophiles). Use kinetic resolution experiments to assess stereochemical bias .
  • DFT Calculations : Model transition states to rationalize stereoelectronic effects of the bicyclic framework on reaction pathways (e.g., strain-induced reactivity in cyclopropane rings) .

Q. What role does this compound play in drug delivery systems, and how can its performance be optimized?

  • Methodology :

  • In Vitro Permeability Assays : Use Caco-2 cell monolayers to evaluate its efficacy as a prodrug carrier. Compare transport rates of stereoisomers to identify optimal configurations for membrane penetration .
  • Structure-Activity Relationship (SAR) : Modify the benzyloxymethyl group to assess hydrophobicity’s impact on bioavailability. Test analogs with fluorinated or electron-deficient benzyl groups .

Q. How can contradictions in reported CAS numbers (e.g., 117641-39-1 vs. 1353742-19-4) be resolved?

  • Methodology :

  • Chiral HPLC/MS Analysis : Confirm stereochemical identity by comparing retention times and fragmentation patterns with authenticated standards.
  • Literature Cross-Validation : Trace synthesis protocols to verify if discrepancies arise from stereoisomerism (e.g., (1S,2S,3R,5R) vs. (1S,2R,3S,5R)) or registry errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol
Reactant of Route 2
(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.